2-(Difluoromethyl)-5-ethylthiophene-3-carboxylic acid
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Description
Difluoromethyl groups are commonly used in medicinal chemistry due to their unique physicochemical properties . They are considered bioisosteres of hydroxyl and thiol functional groups, capable of hydrogen bonding . This has been exploited to improve membrane permeability and binding affinity of biologically-active compounds .
Synthesis Analysis
Difluoromethylation processes are based on X–CF2H bond formation where X is C(sp), C(sp2), C(sp3), O, N or S . This field of research has benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode .Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray diffraction . The structure of a molecule can be influenced by the biological environment .Chemical Reactions Analysis
Difluoromethyl groups are labile under hydrolytic conditions . The presence of certain electron-withdrawing substituents about the pyrrolic ring can accelerate this process .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are crucial for understanding its druggability . Poor aqueous solubility is one of the major hurdles in the drug development process .Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(difluoromethyl)-5-ethylthiophene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O2S/c1-2-4-3-5(8(11)12)6(13-4)7(9)10/h3,7H,2H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQZUTDOHMTJSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)C(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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